molecular formula C8H16O3 B15461641 Pentanoic acid, 3-ethyl-5-methoxy-, (S)- CAS No. 61198-41-2

Pentanoic acid, 3-ethyl-5-methoxy-, (S)-

Cat. No.: B15461641
CAS No.: 61198-41-2
M. Wt: 160.21 g/mol
InChI Key: CBVVLOGJUFHZIK-ZETCQYMHSA-N
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Description

Pentanoic acid, 3-ethyl-5-methoxy-, (S)- is a chiral carboxylic acid derivative with a branched alkyl chain and methoxy substitution. The compound’s structure features:

  • Pentanoic acid backbone: A five-carbon chain with a carboxylic acid group.
  • 3-Ethyl substituent: A two-carbon branch at the third carbon, influencing steric and electronic properties.
  • (S)-Configuration: The stereochemistry at the chiral center (likely at C3 or C5) affects its biological interactions and metabolic pathways.

Properties

CAS No.

61198-41-2

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

(3S)-3-ethyl-5-methoxypentanoic acid

InChI

InChI=1S/C8H16O3/c1-3-7(4-5-11-2)6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m0/s1

InChI Key

CBVVLOGJUFHZIK-ZETCQYMHSA-N

Isomeric SMILES

CC[C@@H](CCOC)CC(=O)O

Canonical SMILES

CCC(CCOC)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

5-(3,4,5-Trihydroxyphenyl) Pentanoic Acid
  • Structure: Features a phenyl ring with hydroxyl groups at positions 3, 4, and 5 attached to the pentanoic acid backbone.
  • Role : Enriched in soil metabolomes under palmitic acid treatment, suggesting microbial interaction specificity .
α-Lipoic Acid [(R)-5-(1,2-Dithiolan-3-yl) Pentanoic Acid]
  • Structure : Contains a dithiolane ring and (R)-configuration.
  • Properties : The disulfide group confers redox activity, enabling antioxidant effects absent in the target compound.
  • Biological Activity : Used therapeutically for oxidative stress mitigation, underscoring the impact of sulfur-containing substituents .

Physical and Chemical Properties

Volatility and Vapor Pressure
  • Pentanoic Acid (Valeric Acid): Volatile with a pungent odor; vapor concentration decreases with chain elongation (e.g., heptanoic acid has lower volatility) .
  • 3-Ethyl-5-Methoxy Derivative: The ethyl and methoxy groups likely reduce volatility compared to linear pentanoic acid but enhance solubility in polar solvents.
Thermal Stability
  • Acid washing treatments reduce pentanoic acid derivatives (e.g., propanoic acid) in biomass, suggesting sensitivity to acidic conditions .
Flavor and Fragrance Industry
  • Ethyl Esters of Pentanoic Acid: Impart fruity aromas in beverages like Baijiu, whereas methoxy groups may introduce herbal or spicy notes .
Antimicrobial and Agricultural Roles
  • Phenolic Acid Derivatives: Exhibit antimicrobial activity against soil pathogens (e.g., Pseudomonas), suggesting that the methoxy group in the target compound could modulate similar effects .
Pharmaceutical Metabolites
  • Synthetic Cannabinoid Metabolites: JWH-018 pentanoic acid’s detection in urine highlights the role of carboxylic acid derivatives in drug metabolism tracking .

Data Table: Key Properties of Selected Pentanoic Acid Derivatives

Compound Molecular Weight (g/mol) Key Substituents Biological Role Reference
Pentanoic Acid 102.13 None (linear chain) Flavoring agent, precursor to esters
5-(3,4,5-Trihydroxyphenyl) Pentanoic Acid ~214.18 Phenolic hydroxyls Soil metabolite, antioxidant
JWH-018 Pentanoic Acid ~331.40 Indole-derived branch Synthetic cannabinoid metabolite
α-Lipoic Acid 206.33 Dithiolane ring, (R)-config Antioxidant therapy
3-Ethyl-5-Methoxy-, (S)- ~162.19 (estimated) Ethyl, methoxy, (S)-config Hypothesized: Microbial interaction N/A

Research Findings and Mechanistic Insights

  • Steric Effects : The 3-ethyl group in the target compound may hinder enzyme binding compared to linear analogs, altering metabolic pathways .
  • Chirality : The (S)-configuration could lead to enantioselective interactions, as seen in α-lipoic acid’s (R)-form specificity for antioxidant enzymes .

Q & A

Basic Research Questions

What are the optimal synthetic routes for preparing (S)-3-ethyl-5-methoxypentanoic acid with high enantiomeric purity?

Methodological Answer:
The synthesis of enantiomerically pure (S)-3-ethyl-5-methoxypentanoic acid typically involves stereoselective strategies. Key steps include:

  • Chiral Pool Synthesis : Starting from chiral precursors (e.g., L-amino acids or hydroxy acids) to retain stereochemistry .
  • Asymmetric Catalysis : Using transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation or cross-coupling reactions to introduce the ethyl and methoxy groups .
  • Protection/Deprotection : Temporary protection of the carboxylic acid group (e.g., tert-butyl esters) to avoid side reactions during methoxy group introduction .
  • Resolution : Chiral column chromatography (e.g., using amylose-based stationary phases) or enzymatic resolution to isolate the (S)-enantiomer .

Validation : Monitor enantiomeric excess (ee) via chiral HPLC with UV detection (e.g., using a Chiralpak AD-H column) .

How can researchers ensure the purity of (S)-3-ethyl-5-methoxypentanoic acid during isolation?

Methodological Answer:

  • Purification Techniques :
    • Liquid-Liquid Extraction : Separate the compound from polar impurities using ethyl acetate/water partitioning .
    • Crystallization : Optimize solvent systems (e.g., hexane/ethyl acetate) to induce crystallization and remove residual catalysts or byproducts .
    • Flash Chromatography : Use silica gel with gradient elution (e.g., 5–30% ethyl acetate in hexane) for high recovery .
  • Purity Assessment :
    • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks (e.g., methoxy singlet at ~3.3 ppm, carboxylic acid proton at ~12 ppm) .
    • HPLC-MS : Confirm molecular ion ([M-H]^- at m/z ~173) and absence of impurities .

Advanced Research Questions

How can researchers resolve discrepancies in reported spectroscopic data for (S)-3-ethyl-5-methoxypentanoic acid?

Methodological Answer:
Contradictions in NMR or IR data often arise from solvent effects, concentration, or isotopic impurities. To address this:

  • Standardized Conditions : Acquire spectra in deuterated solvents (e.g., CDCl3_3) at controlled concentrations (10–50 mM) .
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., (S)-5-methoxypentanoic acid derivatives) to validate chemical shifts .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict NMR chemical shifts and compare with experimental data .

Example : A methoxy group’s 1H^1H NMR shift varies by <0.1 ppm in D2 _2O vs. CDCl3_3 due to hydrogen bonding .

What experimental designs are suitable for studying the metabolic stability of (S)-3-ethyl-5-methoxypentanoic acid in biological systems?

Methodological Answer:

  • In Vitro Models :
    • Hepatocyte Incubations : Use primary hepatocytes (rat/human) to assess hepatic clearance via LC-MS quantification of parent compound depletion .
    • Microsomal Stability : Incubate with liver microsomes + NADPH to evaluate CYP450-mediated oxidation .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs to track metabolic pathways via mass spectrometry .
  • Pharmacokinetic Profiling : Administer the compound to animal models (e.g., rodents) and measure plasma/tissue concentrations over time using UPLC-QTOF .

Key Parameters : Half-life (t1/2_{1/2}), intrinsic clearance (Clint_\text{int}), and metabolite identification .

How can computational methods predict the interaction of (S)-3-ethyl-5-methoxypentanoic acid with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., G-protein-coupled receptors) based on the compound’s 3D structure (optimized via MMFF94 force field) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes in explicit solvent .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

Validation : Compare predicted binding affinities with experimental IC50_{50} values from enzyme inhibition assays .

Stability and Handling

What are the optimal storage conditions to prevent racemization or degradation of (S)-3-ethyl-5-methoxypentanoic acid?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to minimize thermal and photolytic degradation .
  • Solvent : Dissolve in anhydrous DMSO or ethanol to prevent hydrolysis of the methoxy group .
  • Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to establish shelf-life .

Note : Racemization is negligible below pH 7 but accelerates in alkaline conditions (>pH 9) .

How can researchers mitigate batch-to-batch variability in synthetic yields?

Methodological Answer:

  • Process Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., reaction temperature, catalyst loading) .
  • In-Line Monitoring : Implement PAT tools (e.g., ReactIR) to track reaction progress in real time .
  • Quality Control : Establish acceptance criteria for intermediates (e.g., ee >98%, purity >95%) using validated analytical methods .

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